Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a hydroxyphenyl group, and an ethyl ester functional group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins within the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of intermediate compounds .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways, including those involved in the synthesis of secondary metabolites .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Unique due to its specific substitution pattern on the thiazole ring.
2-(4-Hydroxyphenyl)ethanol: Similar phenolic structure but lacks the thiazole ring.
4-Hydroxy-2-quinolones: Contains a similar hydroxyphenyl group but with a different heterocyclic ring.
Uniqueness
This compound is unique due to the combination of the thiazole ring and the hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYSKNNFCGDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428280 | |
Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161797-99-5 | |
Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161797-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in febuxostat synthesis?
A: This compound serves as a crucial building block in the multi-step synthesis of febuxostat. [, , ] Its structure allows for further modifications, ultimately leading to the formation of the pharmacologically active febuxostat molecule.
Q2: How is this compound synthesized?
A: Several methods have been reported for its synthesis. One common approach involves the reaction of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate, resulting in a cyclization reaction to form the desired compound. [, ]
Q3: What are the common subsequent steps in febuxostat synthesis after obtaining this compound?
A: A common next step involves formylation of the compound, typically through Duff reactions, to introduce a formyl group at the 3-position of the phenyl ring. [, , , ] This formylated intermediate then undergoes further transformations, including dehydration, alkylation, and hydrolysis, ultimately leading to febuxostat.
Q4: Are there any alternative synthetic routes for this intermediate that offer advantages?
A: Research has focused on optimizing the synthesis of this compound and subsequent steps to improve overall yield and efficiency. [, , ] One study reported a method using n-butyllithium as a catalyst for the formylation step, aiming to reduce allergenic factors and enhance environmental friendliness. []
Q5: What analytical techniques are commonly employed to characterize this compound?
A: Researchers utilize techniques like 1H-NMR and ESI-MS to confirm the structure and purity of the synthesized compound. [, ] These methods provide valuable information about the compound's molecular structure and ensure the success of each synthetic step.
Q6: Have any studies investigated the structure-activity relationship (SAR) of febuxostat analogs derived from modifications of this key intermediate?
A: While the provided research focuses primarily on the synthesis of febuxostat, one study explored the anti-proliferative activity of thiazole compounds derived from this compound. [] This research highlights the potential of modifying this intermediate to create novel compounds with biological activity.
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